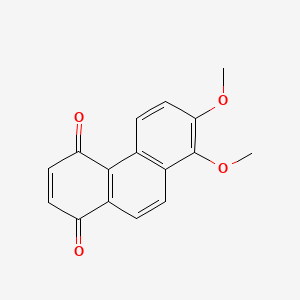![molecular formula C35H47NO4 B14449462 4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) CAS No. 77621-69-3](/img/structure/B14449462.png)
4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenyl group and two 2,6-di-tert-butylphenol groups linked by a methylene bridge. It is commonly used in various industrial applications due to its antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) typically involves the reaction of 4-nitrobenzaldehyde with 2,6-di-tert-butylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the methylene bridge.
Catalyst: Acidic or basic catalysts are often used to promote the reaction.
Solvent: Organic solvents such as toluene or ethanol are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The phenolic groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in drug formulations due to its antioxidant properties.
Industry: Used as a stabilizer in fuels, lubricants, and plastics to enhance their shelf life and performance.
Wirkmechanismus
The mechanism of action of 4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The presence of bulky tert-butyl groups enhances its stability and effectiveness as an antioxidant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Similar structure but lacks the nitrophenyl group.
2,2’,6,6’-Tetra-tert-butyl-4,4’-methylenediphenol: Another antioxidant with a similar core structure but different substituents.
Uniqueness
4,4’-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol) is unique due to the presence of the nitrophenyl group, which imparts additional chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that lack this functional group.
Eigenschaften
CAS-Nummer |
77621-69-3 |
|---|---|
Molekularformel |
C35H47NO4 |
Molekulargewicht |
545.8 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)-(4-nitrophenyl)methyl]phenol |
InChI |
InChI=1S/C35H47NO4/c1-32(2,3)25-17-22(18-26(30(25)37)33(4,5)6)29(21-13-15-24(16-14-21)36(39)40)23-19-27(34(7,8)9)31(38)28(20-23)35(10,11)12/h13-20,29,37-38H,1-12H3 |
InChI-Schlüssel |
GLPOMRZYBFQNMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
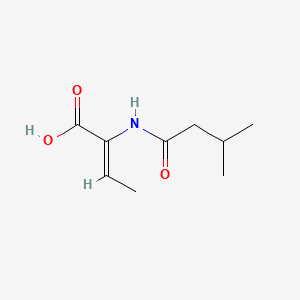

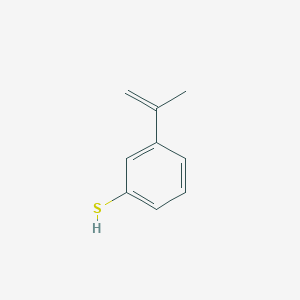


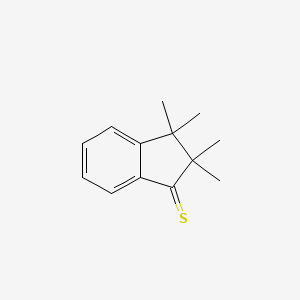
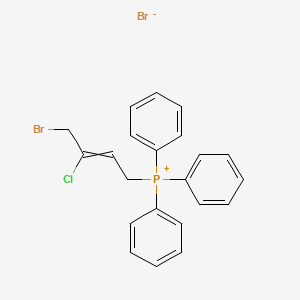
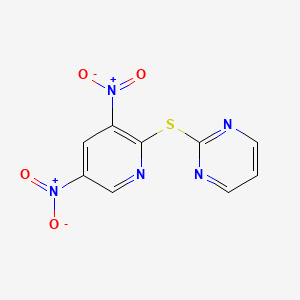

![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)

![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
